Verdinexor
Verdinexor
Kpt 335 is under investigation in clinical trial NCT02431364 (Trial of Safety and Tolerability of Oral Verdinexor (Verdinexor) in Healthy Adults).
Brand Name:
Vulcanchem
CAS No.:
1392136-43-4
VCID:
VC0546693
InChI:
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-
SMILES:
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula:
C18H12F6N6O
Molecular Weight:
442.3 g/mol
Verdinexor
CAS No.: 1392136-43-4
Inhibitors
VCID: VC0546693
Molecular Formula: C18H12F6N6O
Molecular Weight: 442.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Kpt 335 is under investigation in clinical trial NCT02431364 (Trial of Safety and Tolerability of Oral Verdinexor (Verdinexor) in Healthy Adults). |
---|---|
CAS No. | 1392136-43-4 |
Product Name | Verdinexor |
Molecular Formula | C18H12F6N6O |
Molecular Weight | 442.3 g/mol |
IUPAC Name | (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide |
Standard InChI | InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- |
Standard InChIKey | OPAKEJZFFCECPN-XQRVVYSFSA-N |
Isomeric SMILES | C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES | C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES | C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 1656285-28-7 |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | KPT-335; KPT 335; KPT335; Verdinexor |
Reference | 1: Gravina GL, Senapedis W, McCauley D, Baloglu E, Shacham S, Festuccia C. Nucleo-cytoplasmic transport as a therapeutic target of cancer. J Hematol Oncol. 2014 Dec 5;7:85. doi: 10.1186/s13045-014-0085-1. Review. PubMed PMID: 25476752; PubMed Central PMCID: PMC4272779. 2: Tan M, Wettersten HI, Chu K, Huso DL, Watnick T, Friedlander S, Landesman Y, Weiss RH. Novel inhibitors of nuclear transport cause cell cycle arrest and decrease cyst growth in ADPKD associated with decreased CDK4 levels. Am J Physiol Renal Physiol. 2014 Dec 1;307(11):F1179-86. doi: 10.1152/ajprenal.00406.2014. Epub 2014 Sep 18. PubMed PMID: 25234309; PubMed Central PMCID: PMC4254973. 3: Breit MN, Kisseberth WC, Bear MD, Landesman Y, Kashyap T, McCauley D, Kauffman MG, Shacham S, London CA. Biologic activity of the novel orally bioavailable selective inhibitor of nuclear export (SINE) KPT-335 against canine melanoma cell lines. BMC Vet Res. 2014 Jul 15;10:160. doi: 10.1186/1746-6148-10-160. PubMed PMID: 25022346; PubMed Central PMCID: PMC4105800. 4: Perwitasari O, Johnson S, Yan X, Howerth E, Shacham S, Landesman Y, Baloglu E, McCauley D, Tamir S, Tompkins SM, Tripp RA. Verdinexor, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo. J Virol. 2014 Sep 1;88(17):10228-43. doi: 10.1128/JVI.01774-14. Epub 2014 Jun 25. PubMed PMID: 24965445; PubMed Central PMCID: PMC4136318. 5: London CA, Bernabe LF, Barnard S, Kisseberth WC, Borgatti A, Henson M, Wilson H, Jensen K, Ito D, Modiano JF, Bear MD, Pennell ML, Saint-Martin JR, McCauley D, Kauffman M, Shacham S. Preclinical evaluation of the novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) KPT-335 in spontaneous canine cancer: results of a phase I study. PLoS One. 2014 Feb 4;9(2):e87585. doi: 10.1371/journal.pone.0087585. eCollection 2014. PubMed PMID: 24503695; PubMed Central PMCID: PMC3913620. |
PubChem Compound | 71492799 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume